molecular formula C8H11ClN2O3 B8205779 (3-Methoxy-5-nitrophenyl)methanamine hydrochloride

(3-Methoxy-5-nitrophenyl)methanamine hydrochloride

Cat. No.: B8205779
M. Wt: 218.64 g/mol
InChI Key: MIZRZTXRXFCMFF-UHFFFAOYSA-N
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Description

(3-Methoxy-5-nitrophenyl)methanamine hydrochloride is a substituted benzylamine derivative featuring a methoxy group (-OCH₃) at the 3-position and a nitro group (-NO₂) at the 5-position of the benzene ring. The compound’s molecular formula is C₈H₉ClN₂O₃, with a molecular weight of 216.62 g/mol (calculated).

Properties

IUPAC Name

(3-methoxy-5-nitrophenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3.ClH/c1-13-8-3-6(5-9)2-7(4-8)10(11)12;/h2-4H,5,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZRZTXRXFCMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Nitration of 3-Methoxyaniline Derivatives

Nitration of 3-methoxyaniline derivatives is a common starting point. For example, 3,5-dinitroanisole (CAS 5327-44-6) serves as a precursor in one route, where selective reduction of one nitro group yields 3-methoxy-5-nitroaniline. Nitration conditions involve concentrated nitric acid in sulfuric acid at controlled temperatures (−10°C to 40°C) to prevent over-nitration.

Reaction Conditions for Nitration

ParameterValueSource
Nitrating AgentHNO₃ (conc.) in H₂SO₄
Temperature−10°C to 40°C
Reaction Time2–4 hours
Yield85–90%

Reduction of Nitro to Amine Functionality

Sodium Sulfide-Mediated Reduction

A high-yield reduction method employs sodium sulfide (Na₂S) and sodium bicarbonate (NaHCO₃) in a methanol-water system. For instance, 3,5-dinitroanisole undergoes partial reduction to 3-methoxy-5-nitroaniline with 93% yield. The mechanism involves nucleophilic attack by sulfide ions, selectively reducing one nitro group while retaining the methoxy substituent.

Key Steps :

  • Dissolve Na₂S (5.5 g, 70.58 mmol) and NaHCO₃ (5.62 g, 66.87 mmol) in water (60 mL).

  • Add methanol (50 mL) and cool to 0°C to precipitate impurities.

  • Combine with 3,5-dinitroanisole (7.36 g, 37.15 mmol) in methanol (50 mL) and reflux for 30 minutes.

  • Concentrate, precipitate in ice-water, and filter to obtain 3-methoxy-5-nitroaniline (5.82 g, 93%).

Catalytic Hydrogenation with Palladium

Catalytic hydrogenation using 10% Pd/C under hydrogen atmosphere or ammonium formate as a hydrogen donor offers a cleaner reduction pathway. A related synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine utilized Pd/C and ammonium formate in ethyl acetate, achieving 96.5% yield after recrystallization.

Optimized Conditions :

ParameterValueSource
Catalyst10% Pd/C (0.9 g)
Hydrogen SourceAmmonium formate (12.8 g)
SolventEthyl acetate (500 mL)
TemperatureReflux
Yield96.5%

Introduction of the Methanamine Group

Nucleophilic Substitution with Methylamine

The methanamine moiety is introduced via nucleophilic substitution or reductive amination. A patent describing C-pyrazine-methylamine synthesis provides a parallel strategy: reacting 2,3-dichloropyrazine with a diaryl imine followed by hydrolysis to yield methylamine derivatives. For aromatic amines, similar conditions using methylamine hydrochloride in polar aprotic solvents (e.g., DMF) at 20–130°C may apply.

Example Protocol :

  • React 3-methoxy-5-nitrobenzyl chloride with excess methylamine in DMF.

  • Heat at 80°C for 12 hours.

  • Quench with water, extract with ethyl acetate, and concentrate.

  • Purify via column chromatography (SiO₂, hexane/ethyl acetate).

Hydrochloride Salt Formation

Acid-Mediated Protonation

The free base is converted to the hydrochloride salt by treatment with HCl gas or concentrated hydrochloric acid in a suitable solvent. A preferred method involves dissolving the amine in anhydrous ether or dichloromethane and bubbling HCl gas until precipitation is complete.

Optimized Crystallization :

ParameterValueSource
SolventDichloromethane or ethyl acetate
AcidHCl (gas or conc. aqueous)
Temperature0–5°C
Purity>99% (HPLC)

Comparative Analysis of Synthetic Routes

Yield and Purity Across Methods

MethodYield (%)Purity (%)Key Advantage
Na₂S Reduction9395Cost-effective, high yield
Pd/C Hydrogenation96.599.2High purity, minimal byproducts
Methylamine Substitution83.199.1Scalable, solvent versatility

Critical Challenges

  • Regioselectivity in Nitration : Over-nitration can occur if temperature control is inadequate.

  • Byproduct Formation : Impurities like 3-methoxy-5-nitrobenzyl alcohol may arise during amination.

  • Salt Hygroscopicity : The hydrochloride salt is hygroscopic, requiring anhydrous conditions during handling .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-5-nitrophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using catalytic hydrogenation.

    Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or platinum oxide.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are commonly used.

Major Products Formed

    Oxidation: Formation of 3-methoxy-5-nitrobenzaldehyde or 3-methoxy-5-nitrobenzoic acid.

    Reduction: Formation of (3-methoxy-5-aminophenyl)methanamine.

    Substitution: Formation of various substituted phenylmethanamines depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

(3-Methoxy-5-nitrophenyl)methanamine hydrochloride serves as an intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to compounds with enhanced biological activity.

Case Study:
In a study focusing on similar nitrophenyl derivatives, compounds were designed to inhibit specific enzymes related to neurodegenerative diseases, showcasing the potential of this compound as a scaffold for drug development .

Biochemical Assays

The compound can act as a probe in biochemical assays to study enzyme interactions and cellular pathways. Its ability to form reactive intermediates makes it suitable for investigating mechanisms of action in various biological systems.

Example Applications:

  • Enzyme Substrates: It may serve as a substrate for amine oxidase enzymes, leading to the formation of reactive species that modulate biological pathways.
  • Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, indicating potential applications in developing antibacterial agents .

Chemical Synthesis

This compound is utilized as an intermediate in synthesizing more complex organic molecules, particularly in the production of specialty chemicals, dyes, and pigments.

Comparison Table of Similar Compounds:

Compound NameStructure FeaturesNotable Applications
(2-Methoxy-5-nitrophenyl)methanamineMethoxy at 2-positionPotential enzyme inhibitors
(4-Methoxy-2-nitrophenyl)methanamineMethoxy at 4-positionAnticancer research
(3-Methoxy-4-nitrophenyl)methanamineMethoxy at 3-positionStudies on neurotoxicity

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:

  • Anticancer Properties: In vitro studies have shown that derivatives induce cytotoxic effects on cancer cell lines like MCF-7 .
  • Neuroprotective Effects: Analogues have been studied for their ability to cross the blood-brain barrier, indicating potential use in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (3-Methoxy-5-nitrophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methoxy group can influence the compound’s solubility and reactivity. The compound’s effects are mediated through its interactions with enzymes and other proteins, leading to various biochemical pathways.

Comparison with Similar Compounds

The following table and analysis highlight structural, electronic, and functional differences between (3-Methoxy-5-nitrophenyl)methanamine hydrochloride and analogous methanamine derivatives.

Structural and Functional Comparison

Compound Name Substituents/Ring System Molecular Formula Molecular Weight (g/mol) Key Features Reference
(3-Methoxy-5-nitrophenyl)methanamine HCl Benzene: 3-OCH₃, 5-NO₂ C₈H₉ClN₂O₃ 216.62 Nitro group enhances electrophilicity; methoxy provides moderate electron donation.
1-(4-Fluorophenyl)methanamine HCl Benzene: 4-F C₇H₇ClFN 159.59 Fluoro substituent (electron-withdrawing); smaller molecular weight.
[3-(Ethoxymethyl)phenyl]methanamine HCl Benzene: 3-(CH₂OCH₂CH₃) C₁₀H₁₆ClNO 201.70 Ethoxymethyl group increases lipophilicity; ether linkage enhances stability.
(3-Chloro-5-fluoropyridin-2-yl)methanamine HCl Pyridine: 3-Cl, 5-F C₆H₅Cl₂FN₂ 195.03 Heteroaromatic pyridine ring; dual halogen substituents affect reactivity.
2-(5-Methoxy-1H-indol-3-yl)ethanamine HCl Indole: 5-OCH₃ C₁₁H₁₅ClN₂O 234.71 Bicyclic indole system; methoxy group on aromatic ring.
(2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine HCl Oxadiazole: 4-OCH₃ phenoxy substituent C₁₃H₁₈ClN₃O₃ 299.76 Oxadiazole core (electron-deficient); methoxyphenoxy enhances solubility.

Key Differences and Implications

Aromatic vs. Heteroaromatic Cores
  • The pyridine derivative () and indole derivative () introduce nitrogen-containing heterocycles, which alter electronic properties and binding interactions compared to the benzene ring in the main compound. Pyridine’s electron-deficient nature may enhance interactions with metal catalysts or biological targets .
  • Oxadiazole () and thiazole () derivatives feature electron-deficient heterocycles, making them prone to nucleophilic attack, unlike the nitro-substituted benzene ring .
Substituent Effects
  • Nitro (-NO₂) vs. Fluoro (-F): The nitro group in the main compound is significantly more electron-withdrawing than fluorine, increasing the compound’s electrophilicity. This makes it a better candidate for reduction reactions (e.g., nitro to amine conversion) compared to fluorinated analogs .
  • Methoxy (-OCH₃) vs.
Physicochemical Properties
  • Solubility: Methoxy and ethoxy groups generally improve water solubility, but the nitro group’s strong electron-withdrawing effect may counteract this by reducing polarity.
  • Stability: The nitro group can render the compound sensitive to reducing conditions, whereas halogenated analogs (e.g., ) are more stable under such conditions .

Biological Activity

(3-Methoxy-5-nitrophenyl)methanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications in research, and relevant findings from various studies.

Chemical Structure

The compound is characterized by the presence of a methoxy group and a nitro group attached to a phenyl ring, which significantly influences its chemical reactivity and biological interactions.

Synthesis

The synthesis typically involves:

  • Nitration of 3-methoxytoluene using concentrated nitric and sulfuric acids.
  • Reduction of the nitro group to an amine, often employing catalytic hydrogenation.
  • Formation of the hydrochloride salt through acid-base reactions.

These methods can be scaled for industrial production using continuous flow reactors to ensure consistent quality and yield .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • The nitro group can be reduced to form reactive intermediates that may interact with various biological molecules.
  • The methoxy group influences the compound's solubility and reactivity, which affects its pharmacokinetic properties .

Antioxidant and Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that related nitrophenyl compounds can reduce oxidative stress in neuronal cells, suggesting potential neuroprotective effects .

Furthermore, the antibacterial activity of derivatives has been assessed, revealing varying efficacy against different bacterial strains. For example, compounds with similar structures have demonstrated zones of inhibition in bacterial cultures, indicating their potential as antimicrobial agents .

Cytotoxicity Studies

In vitro studies using cell lines such as SH-SY5Y have been instrumental in evaluating cytotoxicity. Compounds related to this compound were found to exhibit reduced cytotoxic effects compared to traditional drugs like tolcapone, with enhanced safety profiles .

Case Studies

  • Neurotoxicity Assessment : In a study evaluating neurotoxic effects, this compound derivatives demonstrated lower toxicity levels in neuronal cell lines compared to established neurotoxic agents .
  • Antimicrobial Efficacy : A comparative study on the antibacterial activity of various nitrophenyl derivatives showed that certain analogs exhibited significant inhibition against Gram-positive and Gram-negative bacteria, supporting their potential use in therapeutic applications .

Medicinal Chemistry

The compound is being investigated as a precursor for drug development due to its unique structural features that may enhance binding affinity to biological targets. Its potential applications include:

  • Development of new pharmaceuticals targeting neurodegenerative diseases.
  • Synthesis of novel antimicrobial agents.

Industrial Applications

In addition to medicinal uses, this compound is utilized in the production of dyes and pigments due to its vibrant color properties derived from the nitro group .

Comparative Analysis with Similar Compounds

Compound NameUnique FeaturesBiological Activity
(2-Methoxy-5-nitrophenyl)methanamine hydrochlorideDifferent positioning of methoxy groupModerate antibacterial activity
(4-Methoxy-2-nitrophenyl)methanamine hydrochlorideVarying solubility profilesPotential neuroprotective effects
(3-Nitrophenyl)methanamineLacks methoxy groupLower reactivity compared to others

This table highlights how the positioning of functional groups affects both chemical properties and biological activities across similar compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing (3-Methoxy-5-nitrophenyl)methanamine hydrochloride with high purity?

  • Methodological Answer : The compound can be synthesized via reductive amination of 3-methoxy-5-nitrobenzaldehyde using ammonium acetate and sodium cyanoborohydride, followed by HCl salt formation. Key steps include optimizing reaction temperature (e.g., 50–70°C) and solvent choice (e.g., methanol or ethanol) to minimize side products like imine intermediates. Purification via recrystallization in ethanol/water mixtures improves yield (>75%) and purity (>98%) . Characterization should include 1^1H/13^{13}C NMR to confirm the methoxy and nitro group positions, and elemental analysis to verify stoichiometry .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR (DMSO-d6_6) identifies aromatic protons (δ 7.8–8.2 ppm) and the methanamine CH2_2 group (δ 3.2–3.5 ppm). 13^{13}C NMR confirms the nitro (C-NO2_2 at ~148 ppm) and methoxy (C-OCH3_3 at ~56 ppm) groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]+^+) at m/z 213.0645 (calculated for C8_8H10_{10}N2_2O3_3Cl).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>95%) and detects impurities .

Q. How does solvent choice impact the solubility and stability of this compound in biological assays?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or acidic aqueous buffers (pH <4). For cell-based assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS to avoid precipitation. Stability tests (24–72 hours at 4°C/RT) via HPLC confirm degradation <5% under these conditions .

Advanced Research Questions

Q. What strategies resolve contradictory reactivity data in nucleophilic substitution reactions involving this compound?

  • Methodological Answer : Discrepancies may arise from competing reactions (e.g., nitro group reduction under catalytic hydrogenation). To resolve:

  • Controlled Experiments : Perform reactions under inert atmospheres (N2_2/Ar) with varying catalysts (Pd/C vs. Raney Ni).
  • Analytical Monitoring : Use LC-MS to track intermediates and byproducts.
  • Computational Modeling : DFT calculations predict activation barriers for nitro vs. methoxy group reactivity .

Q. How can computational tools predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to amine receptors (e.g., monoamine oxidases). The nitro group’s electron-withdrawing effect may enhance binding affinity.
  • MD Simulations : GROMACS simulations (100 ns) assess stability in lipid bilayers for CNS-targeting studies.
  • QSAR Models : Correlate substituent effects (methoxy vs. nitro) with IC50_{50} values from enzyme inhibition assays .

Q. What protocols assess the photostability of this compound under UV-vis irradiation?

  • Methodological Answer :

  • Accelerated Testing : Expose solid and solution phases to UV light (320–400 nm) for 24–48 hours. Monitor degradation via UV-vis spectroscopy (λ~270 nm for nitro groups).
  • Degradation Products : Identify by LC-MS; nitro-to-amine reduction is a common pathway.
  • Stabilizers : Add antioxidants (e.g., BHT) or use amber vials to reduce photodegradation .

Q. In drug discovery, how is this compound utilized as a building block for targeted therapies?

  • Methodological Answer : The amine group enables conjugation with:

  • Heterocycles : Couple with pyridine or oxadiazole moieties via EDC/HOBt-mediated amide bonds for kinase inhibitors.
  • Peptides : Solid-phase synthesis links the compound to peptide backbones for protease-resistant analogs.
  • Prodrugs : Mask the amine with acetyl groups, hydrolyzed in vivo for controlled release .

Q. What in vitro models are optimal for preliminary toxicity screening of derivatives of this compound?

  • Methodological Answer :

  • Hepatotoxicity : Use HepG2 cells with MTT assays (48-hour exposure, IC50_{50} determination).
  • Genotoxicity : Ames test (TA98 strain) detects mutagenic potential from nitro group metabolites.
  • Cardiotoxicity : hERG channel inhibition assessed via patch-clamp electrophysiology .

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